molecular formula C20H16N4O2S B11272823 2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one

2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one

Cat. No.: B11272823
M. Wt: 376.4 g/mol
InChI Key: SPHBYCXMKDCXSU-UHFFFAOYSA-N
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Description

2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxazole ring, a pyridine ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and an aldehyde, under acidic or basic conditions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Coupling of the Rings: The final step involves coupling the oxazole, pyridine, and pyrimidine rings through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole or pyrimidine rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole and pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The presence of multiple heterocyclic rings makes it a candidate for screening against various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL
  • **2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL
  • **2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL

Uniqueness

The uniqueness of 2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL lies in its combination of multiple heterocyclic rings and functional groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H16N4O2S/c1-13-17(22-19(26-13)14-6-3-2-4-7-14)12-27-20-23-16(10-18(25)24-20)15-8-5-9-21-11-15/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

SPHBYCXMKDCXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4

Origin of Product

United States

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